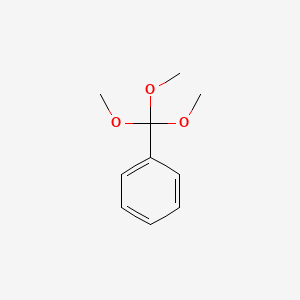

Trimethyl orthobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

trimethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECKAVQTURBPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061039 | |

| Record name | Benzene, (trimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-07-3 | |

| Record name | Trimethyl orthobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthobeznoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl orthobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trimethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (trimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL ORTHOBEZNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3755490344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Trimethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of trimethyl orthobenzoate (CAS No. 707-07-3), a versatile reagent and intermediate in organic synthesis. The information presented herein is intended to support laboratory research, chemical process development, and safety management.

Summary of Physical Properties

The physical characteristics of this compound are crucial for its proper handling, storage, and application in synthetic chemistry. A compilation of its principal physical properties is presented in the table below for easy reference.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | [1][2][3][4][5][6][7] |

| Appearance | Clear, colorless liquid | [3][8][9][10] |

| Boiling Point | 87-88 °C | at 7 mmHg[1][6][9][11][12][13][14][15] |

| 115 °C | at 25 mmHg[10] | |

| 223.9 °C | at 760 mmHg (atmospheric pressure)[2] | |

| Density | 1.061 g/mL | at 25 °C[1][6][9][12][13][14][15] |

| 1.07 g/mL | [3][10] | |

| Refractive Index | 1.489 | at 20 °C (n20/D)[1][9][11][12][13][15] |

| Flash Point | 82 °C (179.6 °F) | Closed cup[1][10][11][13][14][15][16] |

| Solubility | Soluble in organic solvents. | [1][9][11][13] |

| Slightly soluble in chloroform (B151607) and methanol. | [5] | |

| Melting Point | Not applicable | [3][17] |

| Sensitivity | Moisture and air sensitive. | [3][10][11][14][15][16][17] |

| Stability | Hygroscopic. | [9] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The bath is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this indicates that the liquid has reached its boiling point.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (specific gravity bottle) provides a precise method for determining the density of a liquid.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, the volume is adjusted, and it is weighed again (m₃).

-

The density of this compound (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at the measurement temperature (e.g., 20 °C).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked. The instrument is allowed to equilibrate to the set temperature.

-

The light source is switched on, and the handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored fringe is observed at the boundary, the compensator is adjusted to sharpen the line.

-

The refractive index is read directly from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for its higher precision as it contains the vapors.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source with controlled heating rate

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

The sample cup of the flash point tester is filled with this compound to the specified level.

-

The lid, which contains the thermometer and ignition source mechanism, is securely placed on the cup.

-

The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid by operating the shutter mechanism.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Logical Relationships and Handling Implications

The physical properties of this compound are interconnected and dictate its appropriate handling and storage procedures to ensure safety and maintain chemical integrity.

Caption: Interrelationship of Physical Properties and Handling of this compound.

This diagram illustrates that the combustibility (indicated by the flash point) and sensitivity to moisture and air are critical properties that directly inform the necessary safety precautions for handling and storage.[2][8][15] Proper storage in a cool, dry place under an inert atmosphere in tightly sealed containers is essential to prevent degradation.[2][8] When handling, it is crucial to work in a well-ventilated area, avoid sources of ignition, and use personal protective equipment.[8][15]

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. youtube.com [youtube.com]

- 7. scimed.co.uk [scimed.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.de [fishersci.de]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. athabascau.ca [athabascau.ca]

Trimethyl orthobenzoate chemical structure and formula

An In-depth Technical Guide to Trimethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Formula

This compound, also known as methyl orthobenzoate, is an orthoester derivative of benzoic acid.[1] Its chemical structure is characterized by a central carbon atom bonded to a phenyl group and three methoxy (B1213986) groups (-OCH₃). This unique arrangement makes it a valuable reagent in organic synthesis.

The molecular formula for this compound is C₁₀H₁₄O₃ .[2][3][4] Its linear formula is often represented as C₆H₅C(OCH₃)₃ .[5] The structure is systematically named (trimethoxymethyl)benzene.

Key Identifiers:

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3][4] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| Boiling Point | 87-88 °C at 7 mmHg | [5] |

| 115 °C at 25 mmHg | [6] | |

| 223.9 °C at 760 mmHg | [4] | |

| Density | 1.061 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.489 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 7.56 (m, 1H), 7.54 (d, J = 1.5 Hz, 1H), 7.36-7.32 (m, 3H), 3.11 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 136.6, 128.9, 128.1, 127.6, 114.9, 49.7.

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for C-O and aromatic C-H bonds.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two prominent methods are detailed below.

Synthesis from Benzotrichloride (B165768) and Sodium Methoxide (B1231860)

This traditional method involves the reaction of benzotrichloride with sodium methoxide in methanol (B129727).

Methodology:

-

One mole of trichloromethylbenzene (benzotrichloride) is reacted with 3.15 moles of sodium methylate (sodium methoxide) in a methanolic solution.

-

The reaction mixture is heated at reflux for 20 hours.

-

After the reaction is complete, the mixture is filtered to remove solid byproducts.

-

The filtrate is then purified by rectification (distillation) to yield almost pure methyl orthobenzoate.

This method results in a yield of approximately 51%.[2]

Greener Synthesis via the Pinner Reaction

A more modern and environmentally friendly approach utilizes the Pinner reaction, starting from benzonitrile. This method avoids the use of the highly toxic benzotrichloride.

Methodology:

-

Formation of Imidate Hydrochloride: Benzonitrile is reacted with a moderate excess of methanol (MeOH) and gaseous hydrogen chloride (HCl) at 5 °C. This reaction yields the corresponding imidate hydrochloride, [PhC(=NH)OMe·HCl], in excellent yields (>90%).

-

Conversion to Hydrogenphosphate Salt: The aromatic imidate hydrochloride is then converted into the hydrogenphosphate salt, [PhC(=NH)OMe·H₃PO₄].

-

Methanolysis to this compound: The hydrogenphosphate salt undergoes a selective reaction with methanol to produce this compound (TMOB). This step has a selectivity of over 80%.

-

Isolation: The final product is isolated by distillation.

This greener protocol results in an isolated yield of 62% for this compound.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis with several key applications:

-

Protecting Group: It is widely used as a protecting group for alcohols and phenols during complex synthetic procedures.

-

Precursor in Heterocyclic Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.

-

Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of the antifibrotic drug Nintedanib, which is used to treat idiopathic pulmonary fibrosis.[1][4]

-

Chemical Reactions: It undergoes hydrolysis to form benzoic acid and methanol, transesterification with other alcohols to form different orthoesters, and nucleophilic substitution where a methoxy group is replaced by a nucleophile.[1]

Logical Relationship of this compound's Properties

The following diagram illustrates the relationship between the fundamental chemical formula of this compound and its detailed structural and physicochemical properties.

Caption: Logical flow from chemical formula to applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Triethyl orthobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Triethyl orthobenzoate(1663-61-2) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to Trimethyl Orthobenzoate (CAS 707-07-3): Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthobenzoate (CAS 707-07-3), a clear, colorless liquid, is a versatile and highly reactive orthoester widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an in-depth exploration of its applications as a key intermediate in the synthesis of pharmaceuticals, such as Nintedanib and quinazoline (B50416) derivatives, and as an efficient protecting group for alcohols. This document aims to serve as a critical resource for researchers and professionals in drug development and chemical synthesis by consolidating quantitative data, experimental methodologies, and safety information into a single, accessible reference.

Chemical and Physical Properties

This compound, systematically named (trimethoxymethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O₃.[1] It is characterized by a central carbon atom bonded to a phenyl group and three methoxy (B1213986) groups. This orthoester structure is key to its reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 707-07-3 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 87-88 °C @ 7 mmHg | [4] |

| Density | 1.061 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.489 | [4] |

| Flash Point | 82 °C (179.6 °F) | [3] |

| Solubility | Soluble in organic solvents | [4] |

| Stability | Stable under normal temperatures and pressures; moisture-sensitive. | [3] |

Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.55 | m | Aromatic Protons (ortho) | [5] |

| 7.42 - 7.29 | m | Aromatic Protons (meta, para) | [5] |

| 3.13 | s | Methoxy Protons (-OCH₃) | [5] |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| Data not explicitly found in a quantitative table, but available in spectral databases. | Phenyl and methoxy carbons | [1][6] |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3030 | Varies | Aromatic C-H Stretch | [6] |

| 2950 - 2850 | Medium to Strong | Alkyl C-H Stretch | [6] |

| 1700 - 1500 | Medium | Aromatic C=C Bending | [6] |

| A full spectrum is available on spectral databases. | [6][7] |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment | Reference(s) |

| 182 | Low | Molecular Ion [M]⁺ | [5] |

| 151 | 100% | [M - OCH₃]⁺ | [5] |

| 105 | ~47% | [C₆H₅CO]⁺ | [5] |

| 91 | ~11% | [C₇H₇]⁺ | [5] |

| 77 | ~24% | [C₆H₅]⁺ | [5] |

Safety and Handling

This compound is a combustible liquid and is irritating to the eyes, skin, and respiratory system.[3] The toxicological properties of this material have not been fully investigated.[3]

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from PubChem.[6]

Handling Precautions

-

Wash thoroughly after handling.

-

Use with adequate ventilation.

-

Avoid breathing dust, vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and flame.[3]

Storage

-

Store in a cool, dry place.

-

Store in a tightly closed container.

-

Keep away from sources of ignition.[3]

-

Due to its moisture sensitivity, it should be stored under an inert atmosphere.[4]

First Aid Measures

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily due to the reactivity of the orthoester functional group.[2]

Synthesis of Nintedanib

This compound is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[4]

Experimental Protocol: Synthesis of a Nintedanib Intermediate

A detailed experimental protocol for the synthesis of a key intermediate of Nintedanib is described in the literature. In a typical procedure, methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate is suspended in a solvent such as toluene (B28343) or xylene. Acetic anhydride (B1165640) is added to the suspension, and the mixture is heated to reflux. This compound is then added over a period of time, and heating is continued for several hours. During the reaction, volatile components may be distilled off and replaced with fresh solvent to maintain a constant concentration. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The solid product is then washed with appropriate solvents and dried.

The following diagram illustrates a generalized workflow for this synthetic step.

Synthesis of Quinazolines

This compound serves as a crucial reagent in the synthesis of quinazoline derivatives, which are important scaffolds in medicinal chemistry.[4]

Experimental Protocol: Synthesis of 4-Arylquinazolines

A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with this compound and boronic acids provides 4-arylquinazolines in good yields. The specific experimental conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for the success of this transformation. A detailed protocol would involve the careful mixing of the reactants and catalyst system under an inert atmosphere, followed by heating for a specified period. The work-up procedure typically involves extraction and purification by column chromatography.

The logical relationship for this synthesis can be visualized as follows:

Alcohol Protection

Orthoesters, including this compound, can be used as protecting groups for alcohols, although silyl (B83357) ethers are more common. The resulting orthoester is stable to a range of reaction conditions and can be deprotected under specific, often acidic, conditions.

Experimental Protocol: General Procedure for Alcohol Protection

The alcohol is dissolved in an anhydrous solvent, and this compound is added, often in the presence of an acid catalyst. The reaction is stirred at an appropriate temperature until completion, which is monitored by techniques such as thin-layer chromatography (TLC). The work-up typically involves neutralizing the acid, extracting the product with an organic solvent, and purifying it by distillation or column chromatography. Deprotection is usually achieved by treatment with aqueous acid.

The workflow for alcohol protection and deprotection is shown below:

Biological Activity

While this compound is primarily used as a synthetic intermediate, some sources suggest it may have direct biological activity. One source mentions that it inhibits the process of blood vessel formation, which could be relevant for cancer therapy.[4] However, it is crucial to note that this effect is more established for the final drug products synthesized using this compound, such as Nintedanib, which is a known angiogenesis inhibitor. The direct anti-angiogenic activity of this compound itself is not well-documented in peer-reviewed literature and requires further investigation.

Conclusion

This compound (CAS 707-07-3) is a chemical intermediate of significant utility in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecules, including important pharmaceuticals. A thorough understanding of its safety and handling procedures is paramount for its safe use in research and industrial settings. This guide provides a foundational resource for professionals engaged in chemical synthesis and drug development, enabling informed decisions regarding the application and handling of this valuable compound.

References

- 1. chimia.ch [chimia.ch]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. An efficient and highly selective deprotecting method for beta-(trimethylsilyl)ethoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Trimethyl orthobenzoate synthesis routes and mechanisms

An In-depth Technical Guide to the Synthesis of Trimethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TMOB), a key orthoester in organic synthesis, serves as a versatile intermediate and a protective group in the pharmaceutical and fine chemical industries. Its synthesis is critical for the production of various complex molecules, including the antifibrotic drug Nintedanib. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing their underlying mechanisms, experimental protocols, and comparative quantitative data. The discussed methodologies include the Pinner reaction from benzonitrile (B105546), synthesis from benzotrichloride (B165768), Fischer esterification of benzoic acid, and nucleophilic substitution of benzoyl chloride.

Introduction

This compound (CAS: 707-07-3), with the chemical formula C₆H₅C(OCH₃)₃, is an orthoester derivative of benzoic acid. It is a colorless liquid widely utilized in organic chemistry as a reagent for forming various organic compounds and as a protective group for alcohols and phenols.[1] Its significance is highlighted by its role as a crucial intermediate in the synthesis of pharmaceutical agents.[2] This document aims to provide a detailed technical resource on the core synthetic methodologies for preparing this compound, focusing on reaction pathways, mechanisms, and practical experimental guidance.

Primary Synthesis Routes and Mechanisms

Several effective methods for the synthesis of this compound have been established. The choice of route often depends on the availability of starting materials, safety considerations, and desired scale. The most prominent methods are detailed below.

Pinner Reaction from Benzonitrile

The Pinner reaction is a classic and highly effective method for preparing orthoesters from nitriles and alcohols under acidic conditions.[3] For aromatic orthoesters like TMOB, a modified, two-step approach starting from benzonitrile provides excellent yields and improves safety by avoiding highly toxic reagents like benzotrichloride.[4]

Mechanism: The reaction proceeds in two main stages:

-

Imidate Salt Formation: Benzonitrile is treated with anhydrous hydrogen chloride (HCl) in methanol (B129727). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by methanol. This forms a methyl benzimidate hydrochloride salt, often called a Pinner salt.[2][5]

-

Alcoholysis to Orthoester: The Pinner salt is then subjected to alcoholysis with excess methanol. For aromatic nitriles, direct alcoholysis of the hydrochloride salt is inefficient. A more effective strategy involves an anion exchange to form a hydrogenphosphate imidate salt, which then smoothly undergoes methanolysis at an elevated temperature to yield this compound.[4]

Synthesis from Benzotrichloride

This method involves the reaction of benzotrichloride (α,α,α-trichloromethylbenzene) with sodium methoxide (B1231860). It is a direct route but uses a highly toxic starting material.[4]

Mechanism: The reaction is a series of three sequential nucleophilic substitution reactions (likely SNAr or a related mechanism involving a carbocationic intermediate stabilized by the phenyl ring). The methoxide ion (CH₃O⁻), a strong nucleophile, displaces the chloride ions one by one from the benzylic carbon.

Fischer Esterification of Benzoic Acid

While Fischer esterification typically produces simple esters (like methyl benzoate), under forcing conditions with a dehydrating agent or by driving the equilibrium, it can be adapted to form orthoesters. However, this route is less common for direct orthoester synthesis from carboxylic acids. A more practical approach is the acid-catalyzed reaction of benzoic acid with methanol, which is a classic equilibrium process.[6][7] The formation of the orthoester would require further reaction of the initially formed methyl benzoate (B1203000). A more direct esterification to the orthoester is not standard. The primary product is methyl benzoate.

Mechanism (for Methyl Benzoate): The reaction mechanism involves the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol.[7] A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation then gives the final product, methyl benzoate, and regenerates the acid catalyst.[8][9][10]

Synthesis from Benzoyl Chloride

This method involves the reaction of benzoyl chloride with methanol, typically in the presence of a base to neutralize the HCl byproduct.[6] A stronger nucleophile like sodium methoxide can also be used directly.[11]

Mechanism: The reaction follows a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of benzoyl chloride is attacked by the nucleophile (methanol or methoxide). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form methyl benzoate.[12][13] To proceed to the orthoester, the methyl benzoate would need to react further, which is not a standard one-pot procedure from an acid chloride. The primary product is the ester.

Quantitative Data Summary

The efficiency of each synthesis route varies significantly. The following table summarizes key quantitative data from cited experiments.

| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Pinner Reaction | Benzonitrile | 1. MeOH, HCl (gas)2. H₃PO₄, MeOH | 1. 52. 65 | 1. 24 h2. 8 h | 62 (isolated) | [4] |

| From Benzotrichloride | Benzotrichloride | Sodium Methoxide, MeOH | Reflux | 20 h | 51 | [PrepChem] |

| Fischer Esterification | Benzoic Acid | MeOH, H₂SO₄ | Reflux (65-110) | 1-10 h | ~75 (isolated, for methyl benzoate) | [14][15] |

| From Benzoyl Chloride | Benzoyl Chloride | Sodium Methoxide, MeOH | N/A | N/A | High (for methyl benzoate) | [11] |

Note: Data for the Fischer Esterification and Benzoyl Chloride routes primarily refer to the synthesis of methyl benzoate, the initial product.

Experimental Protocols

Protocol 1: Pinner Reaction Synthesis of this compound[4]

This protocol is adapted from Noè, Perosa, and Selva (2013).

Step 1: Synthesis of Methyl Benzimidate Hydrochloride (2c·HCl)

-

In a flask equipped for gas inlet and kept in a cooling bath, combine benzonitrile (e.g., 20 g, 194 mmol) and methanol (3 molar equivalents).

-

Maintain the temperature at 5 °C while slowly bubbling anhydrous hydrogen chloride gas (3 molar equivalents) through the mixture over 4 hours.

-

Stir the resulting mixture at 5 °C for an additional 20 hours.

-

Remove the excess methanol and HCl under vacuum at a temperature not exceeding 10 °C.

-

The resulting white solid, methyl benzimidate hydrochloride, is recovered in high yield (>90%) and used in the next step without further purification.

Step 2: Anion Exchange and Alcoholysis to this compound (TMOB)

-

Dissolve the imidate hydrochloride salt in an appropriate solvent and treat it with an aqueous solution of phosphoric acid to precipitate the methyl benzimidate hydrogenphosphate salt (2c·H₃PO₄). Filter and dry the salt (yield ~97%).

-

In a reaction flask, combine the dried imidate hydrogenphosphate salt with an excess of methanol (e.g., 5 molar equivalents).

-

Heat the mixture to 65 °C and stir for approximately 8 hours. Monitor the reaction progress by GC/MS.

-

After the reaction is complete, cool the mixture. The product, this compound, is isolated by distillation under vacuum.

-

The final isolated yield is approximately 62%.

Protocol 2: Synthesis from Benzotrichloride

This general protocol is based on the established reaction between benzotrichloride and sodium methoxide.

-

Prepare a solution of sodium methoxide in anhydrous methanol. For one mole of benzotrichloride, approximately 3.15 moles of sodium methoxide are required.

-

In a round-bottom flask fitted with a reflux condenser, add the benzotrichloride to the methanolic sodium methoxide solution.

-

Heat the mixture to reflux and maintain for approximately 20 hours.

-

After cooling, the precipitated sodium chloride is removed by filtration.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The reported yield is around 51%.

Protocol 3: Fischer Esterification to Methyl Benzoate[7][14]

This protocol describes the synthesis of the intermediate ester, methyl benzoate.

-

To a 100 mL round-bottom flask, add benzoic acid (e.g., 8.0 g, 0.0656 mol) and methanol (e.g., 25 mL, 0.617 mol).

-

Carefully add concentrated sulfuric acid (e.g., 3.0 mL) to the flask while swirling.

-

Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (e.g., 75 mL).

-

Rinse the reaction flask with diethyl ether (e.g., 35 mL) and add it to the separatory funnel.

-

Shake the funnel and separate the aqueous layer.

-

Wash the organic (ether) layer sequentially with water and two portions of 5% sodium bicarbonate solution to remove unreacted acid and catalyst.

-

Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ether by distillation.

-

The remaining liquid is methyl benzoate, which can be further purified by vacuum distillation.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes. The modified Pinner reaction starting from benzonitrile offers a high-yield and safer alternative to traditional methods, making it highly suitable for laboratory and industrial applications.[4] The route from benzotrichloride is direct but is hampered by the high toxicity of the starting material. Routes starting from benzoic acid or benzoyl chloride are excellent for producing the intermediate methyl benzoate but are not typically one-pot procedures for generating the orthoester itself. The selection of a specific synthetic pathway should be guided by considerations of yield, safety, cost, and available equipment. This guide provides the foundational knowledge for researchers to make informed decisions and execute the synthesis effectively.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. iris.unive.it [iris.unive.it]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. studylib.net [studylib.net]

- 15. academics.su.edu.krd [academics.su.edu.krd]

The Hydrolysis of Trimethyl Orthobenzoate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis mechanism of trimethyl orthobenzoate in aqueous solutions. It consolidates key kinetic data, outlines detailed experimental protocols for studying the reaction, and presents the established mechanism through clear visualizations. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or study orthoesters.

Introduction

This compound, a member of the orthoester family, is a valuable intermediate in organic synthesis and a component in the development of drug delivery systems. Its stability and reactivity are of critical importance, with hydrolysis being the primary pathway for its degradation in aqueous environments. The orthoester linkage is highly sensitive to acidic conditions, under which it hydrolyzes to form a carboxylic acid ester and alcohols, while exhibiting greater stability in neutral or basic media.[1][2] Understanding the kinetics and mechanism of this hydrolysis is crucial for controlling reaction outcomes, predicting compound stability, and designing novel prodrugs or protected functional groups.

This guide details the widely accepted A-1 mechanism of acid-catalyzed hydrolysis, supported by quantitative kinetic data, substituent effect studies, and mechanistic diagnostics.

The Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a specific acid-catalyzed A-1 mechanism. This pathway involves a rapid, reversible protonation of the orthoester followed by a rate-determining unimolecular cleavage to form a resonance-stabilized dialkoxycarboxonium ion. This intermediate is then rapidly captured by water.

The key steps are as follows:

-

Rapid Pre-equilibrium Protonation: An oxygen atom of the orthoester is rapidly and reversibly protonated by a hydronium ion (H₃O⁺) from the acidic solution.

-

Rate-Determining Step (RDS): The protonated orthoester undergoes unimolecular cleavage of a carbon-oxygen bond. This slow step results in the elimination of one molecule of methanol (B129727) (CH₃OH) and the formation of a dimethoxybenzoylium cation. This cation is stabilized by resonance, with the positive charge delocalized onto the two remaining oxygen atoms.

-

Rapid Nucleophilic Attack by Water: The highly electrophilic carboxonium ion is quickly attacked by a water molecule, forming a protonated hemiorthoester intermediate.

-

Final Decomposition: The hemiorthoester intermediate rapidly loses a proton and then decomposes into the final products: methyl benzoate (B1203000) and a second molecule of methanol.

The overall reaction is: C₆H₅C(OCH₃)₃ + H₂O ---(H⁺)--> C₆H₅COOCH₃ + 2 CH₃OH

A diagram of this mechanistic pathway is provided below.

Quantitative Kinetic Data

The hydrolysis reaction is first-order with respect to the hydronium ion concentration over a pH range of 2 to 5. The observed pseudo-first-order rate constant (kobs) is therefore directly proportional to the concentration of H⁺, following the equation:

kobs = kH⁺[H⁺]

where kH⁺ is the second-order rate constant, or catalytic coefficient, for hydronium ion catalysis.

Rate Constants for Hydrolysis

The following table summarizes experimentally determined rate constants for the hydrolysis of this compound (TMOB).

| Compound | Conditions | Rate Constant | Reference |

| This compound | 25 °C, pH 7.0 (uncatalyzed) | kobs not reported, very slow | [1] |

| This compound | 25 °C, 0.1 M HCl | kobs = 1.6 x 10⁻³ s⁻¹ | [3] |

| This compound | 30% aq. methanol, 25.1 °C | kH⁺ = 19.3 M⁻¹s⁻¹ |

Table 1. Experimentally determined rate constants for the hydrolysis of this compound.

Substituent Effects (Hammett Relationship)

The influence of para-substituents on the benzene (B151609) ring provides significant insight into the mechanism. A study by Kwart and Price investigated the hydrolysis of various p-substituted methyl orthobenzoates. The data demonstrates a clear Hammett relationship, where a plot of log(kH⁺) versus the Hammett substituent constant (σ) yields a straight line.

The reaction constant (ρ) was found to be -3.55. The large negative value of ρ indicates that the transition state of the rate-determining step has a significant build-up of positive charge, which is strongly stabilized by electron-donating groups (e.g., -OCH₃) and destabilized by electron-withdrawing groups (e.g., -NO₂). This finding is fully consistent with the formation of the dimethoxybenzoylium cation in the A-1 mechanism.

| Substituent (X) | σ value | kH⁺ (M⁻¹s⁻¹) at 25.1 °C |

| p-OCH₃ | -0.27 | 1080 |

| p-CH₃ | -0.17 | 211 |

| H | 0.00 | 19.3 |

| p-Cl | +0.23 | 1.14 |

| p-NO₂ | +0.78 | 0.0019 |

Table 2. Catalytic constants for the hydronium ion-catalyzed hydrolysis of p-substituted methyl orthobenzoates in 30% aqueous methanol.

Solvent Isotope Effect

A key diagnostic tool for distinguishing the A-1 mechanism is the solvent isotope effect (SIE), determined by comparing the reaction rate in H₂O versus D₂O. For the A-1 mechanism, which involves a rapid protonation pre-equilibrium, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is expected. This is because D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (deuterated) substrate at equilibrium, which accelerates the overall reaction. For orthoformate hydrolysis, this value typically ranges from 0.25 to 0.5.[4] While a specific value for this compound is not available in the cited literature, a similar inverse effect is predicted.

Experimental Protocols

The kinetics of this compound hydrolysis can be monitored using several methods. The choice of method depends on the available equipment and the specific reaction conditions.

Spectrophotometric Method

This is the preferred method, as employed by Kwart and Price, due to the formation of the UV-absorbing product, methyl benzoate.

Principle: The hydrolysis of this compound produces methyl benzoate, which has a distinct UV absorbance maximum compared to the starting orthoester. The rate of reaction is followed by monitoring the increase in absorbance at this wavelength over time.

Methodology:

-

Solution Preparation:

-

Prepare buffer solutions of the desired pH (e.g., acetate (B1210297) or phosphate (B84403) buffers) to maintain constant acidity.

-

Prepare a stock solution of this compound in a dry, water-miscible solvent like methanol or dioxane. The concentration should be chosen such that after dilution in the reaction mixture, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Kinetic Run:

-

Equilibrate the buffer solution to the desired temperature (e.g., 25.0 ± 0.1 °C) in a quartz cuvette inside a temperature-controlled spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the orthoester stock solution into the cuvette. Mix rapidly and thoroughly.

-

Immediately begin recording the absorbance at the λmax of methyl benzoate (e.g., ~273 nm, though this should be confirmed experimentally) as a function of time.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics. The rate constant, kobs, is determined by fitting the absorbance (A) versus time (t) data to the integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀)

-

At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance after the reaction is complete (typically after 10 half-lives).

-

A Guggenheim plot can be used if determining A∞ is impractical.

-

Titrimetric Method

An alternative method involves titrating the acetic acid produced from the hydrolysis of a related ester, like methyl acetate, to follow the reaction progress.[5] While less direct for this compound (which produces benzoic acid), the principle is adaptable.

Principle: The reaction produces one equivalent of carboxylic acid. The progress of the reaction can be followed by withdrawing aliquots at various times, quenching the reaction by rapid cooling and dilution, and titrating the total acid content with a standardized base.

Methodology:

-

Reaction Setup: Mix known volumes of a standard acid solution (e.g., 0.5 M HCl) and the orthoester in a thermostated bath.

-

Sampling: At timed intervals, withdraw a fixed volume (e.g., 5 mL) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a flask containing ice-cold water to stop the reaction.

-

Titration: Titrate the quenched solution with a standardized NaOH solution using an indicator like phenolphthalein.

-

Data Analysis: The volume of NaOH consumed at time t (Vt) is proportional to the concentration of benzoic acid formed plus the initial acid catalyst. The rate constant can be calculated from the integrated rate law expressed in terms of titration volumes.

Conclusion

The hydrolysis of this compound in aqueous solution is a well-defined process governed by a specific acid-catalyzed A-1 mechanism. The rate is highly dependent on pH and the electronic properties of substituents on the aromatic ring. Kinetic analysis via spectrophotometry provides a robust method for determining reaction rates, while studies of substituent and solvent isotope effects offer definitive proof of the carboxonium ion intermediate, a hallmark of the A-1 pathway. This comprehensive understanding is essential for the effective application of this compound in scientific and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. osti.gov [osti.gov]

- 5. egyankosh.ac.in [egyankosh.ac.in]

An In-Depth Technical Guide to the Key Spectral Data of Trimethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trimethyl orthobenzoate. Detailed experimental protocols and a visual representation of the structural elucidation process are included to support researchers in their analytical and synthetic endeavors.

Core Spectral Data

The structural integrity and purity of this compound can be unequivocally determined through a combination of spectroscopic techniques. The following sections present the key spectral data acquired through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct regions corresponding to the aromatic and methoxy (B1213986) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.42 - 7.29 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| ~3.13 | Singlet | 9H | Methoxy (3 x -OCH₃) |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~138.0 | Aromatic (quaternary carbon, C-1) |

| ~129.5 | Aromatic (CH) |

| ~128.0 | Aromatic (CH) |

| ~126.5 | Aromatic (CH) |

| ~113.0 | Orthoester Carbon (C(OCH₃)₃) |

| ~51.0 | Methoxy (-OCH₃) |

Table 2: ¹³C NMR spectral data for this compound. Note: Specific assignments of the aromatic CH carbons may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3030 | Medium | Aromatic C-H Stretch |

| ~2950 - 2840 | Strong | Aliphatic C-H Stretch (Methoxy) |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1270 - 1230 | Strong | C-O Stretch (Orthoester) |

| ~1100 - 1020 | Strong | C-O Stretch (Orthoester) |

| ~750 - 700 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 3: Key IR absorption peaks for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~10 | [M]⁺ (Molecular Ion) |

| 151 | 100 | [M - OCH₃]⁺ (Base Peak) |

| 105 | ~47 | [C₆H₅CO]⁺ |

| 77 | ~24 | [C₆H₅]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific instrument and sample.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each frequency.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, commonly using electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Structural Elucidation Workflow

The combination of NMR, IR, and MS data allows for the comprehensive structural elucidation of this compound. The logical flow of this process is illustrated in the diagram below.

References

Solubility Profile of Trimethyl Orthobenzoate in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl orthobenzoate, a versatile reagent used in various organic syntheses, including the preparation of pharmaceuticals like nintedanib. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products. While extensive quantitative solubility data is not widely published, this document outlines the known qualitative solubility and provides a detailed, standardized experimental protocol for determining precise solubility in a range of common laboratory solvents.

Introduction to this compound

This compound, with the chemical formula C₆H₅C(OCH₃)₃, is a clear, colorless liquid. It is known to be sensitive to moisture and is generally classified as soluble in organic solvents.[1][2] Orthoesters as a class are typically very slightly soluble in water but are miscible with or soluble in organic solvents.[3] This guide aims to provide a practical framework for researchers to establish quantitative solubility data for this compound in solvents relevant to their specific applications.

Qualitative and Quantitative Solubility Data

Currently, publicly available quantitative data on the solubility of this compound is limited. The information available is primarily qualitative. For instance, it has been noted to be slightly soluble in chloroform (B151607) and methanol.[4] The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data in various common laboratory solvents. The selection of solvents is based on their common use in organic synthesis and drug development, spanning a range of polarities.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Acetone | Polar Aprotic | Soluble | Data to be determined experimentally |

| Acetonitrile | Polar Aprotic | Soluble | Data to be determined experimentally |

| Chloroform | Nonpolar | Slightly Soluble[4] | Data to be determined experimentally |

| Dichloromethane (DCM) | Nonpolar | Soluble | Data to be determined experimentally |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data to be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data to be determined experimentally |

| Ethanol | Polar Protic | Soluble | Data to be determined experimentally |

| Ethyl Acetate | Moderately Polar | Soluble | Data to be determined experimentally |

| Hexane | Nonpolar | Likely Soluble | Data to be determined experimentally |

| Isopropanol | Polar Protic | Soluble | Data to be determined experimentally |

| Methanol | Polar Protic | Slightly Soluble[4] | Data to be determined experimentally |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data to be determined experimentally |

| Toluene | Nonpolar | Soluble | Data to be determined experimentally |

| Water | Polar Protic | Very Slightly Soluble[3] | Data to be determined experimentally |

Experimental Protocol for Determining Thermodynamic Solubility

The following detailed methodology is based on the widely accepted shake-flask method for determining the equilibrium solubility of a liquid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to ensure that the concentration of the solute in the solvent reaches a constant value, indicating that equilibrium has been achieved.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved this compound to settle.

-

To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.

-

-

Quantification:

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Analysis: Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Then, inject the saturated solution sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

UV-Vis Spectroscopy Method: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to create a calibration curve. Measure the absorbance of the saturated solution sample (appropriately diluted if necessary) and determine its concentration.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule, it is expected to be more soluble in solvents with similar polarity. Factors such as temperature can also significantly influence solubility, though this relationship needs to be determined experimentally for each solvent system. For many solids and liquids, solubility tends to increase with temperature.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While comprehensive quantitative data is not yet available in the literature, the provided experimental protocol offers a robust method for researchers to determine this critical parameter in their laboratories. The structured data table serves as a useful tool for compiling and comparing solubility data across a range of common laboratory solvents, aiding in the optimization of synthetic and formulation processes.

References

The Orthoester Functional Group: A Deep Dive into Reactivity and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, represents a versatile and highly reactive moiety in organic chemistry. Its unique electronic structure renders it susceptible to acid-catalyzed hydrolysis, a property that has been ingeniously exploited in a multitude of applications, ranging from protecting group strategies in complex total synthesis to the design of sophisticated, pH-sensitive drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing orthoester reactivity, detailed experimental methodologies, and a summary of quantitative data to aid in the rational design and application of this functional group.

Core Reactivity: The Hydrolysis Pathway

The hallmark of orthoester reactivity is its facile hydrolysis under acidic conditions to yield an ester and two equivalents of alcohol.[1][2] This reaction is notably stable under neutral and alkaline pH, providing a wide operational window for its application.[2][3] The hydrolysis proceeds through a stepwise, acid-catalyzed mechanism, which is crucial for understanding and controlling its reaction kinetics.

The general mechanism for the acid-catalyzed hydrolysis of an orthoester involves three key stages:

-

Protonation: The reaction is initiated by the protonation of one of the alkoxy oxygen atoms by an acid catalyst.[4]

-

Formation of a Carboxonium Ion: The protonated orthoester then eliminates a molecule of alcohol to form a resonance-stabilized dialkoxycarboxonium ion. This step is often the rate-determining step in the hydrolysis of many orthoesters.[4][5]

-

Nucleophilic Attack by Water and Decomposition: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. The resulting hemiorthoester intermediate is unstable and rapidly decomposes to the final ester and another molecule of alcohol.[4]

The rate of hydrolysis is highly dependent on the pH of the medium, with significantly faster rates observed in acidic environments.[6][7][8] This pH sensitivity is a key feature leveraged in applications such as drug delivery, where the acidic microenvironment of endosomes or tumors can trigger the release of a therapeutic agent from an orthoester-containing prodrug or polymer matrix.[6][9][10][11][12][13]

dot

Caption: Acid-catalyzed hydrolysis mechanism of an orthoester.

Quantitative Analysis of Hydrolysis Kinetics

The rate of orthoester hydrolysis is influenced by several factors, including the structure of the orthoester, the pH of the medium, and the temperature. The electronic nature of the substituents on the orthoester plays a significant role; electron-donating groups tend to stabilize the intermediate carboxonium ion, thus accelerating the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.[7][8]

The pH-sensitivity of various orthoester-based compounds has been systematically studied, revealing that simple chemical modifications near the orthoester core can lead to major effects on both the rate and extent of hydrolysis.[6] This tunability is critical for designing drug delivery systems with precise release profiles.[6][14] For instance, some five-membered cyclic orthoesters exhibit complete stability at neutral pH but undergo complete hydrolysis within minutes at pH 4.5–5.5.[9]

| Orthoester Substituent (R) | Half-life (t₁/₂) at pH 7 | Half-life (t₁/₂) at pH 1 | Reference |

| -CH₃ | 10 min | - | [7] |

| -Triazolium | - | >10000 min | [7][8] |

Table 1: Influence of Substituent on Orthoester Hydrolysis Half-life. This table illustrates the dramatic effect of the substituent at the bridgehead carbon on the rate of hydrolysis. Electron-rich groups like methyl accelerate hydrolysis, while electron-deficient groups like a triazolium moiety significantly stabilize the orthoester, even under strongly acidic conditions.

Applications in Organic Synthesis

Beyond their role in drug delivery, orthoesters are valuable intermediates and protecting groups in organic synthesis.

Protecting Group Chemistry

Orthoesters serve as robust protecting groups for carboxylic acids and esters.[1][15] They are stable to a wide range of nucleophilic and basic conditions, making them ideal for multi-step syntheses where other functional groups need to be manipulated.[15] The bicyclic "OBO" (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) group is a common example, offering base stability and mild cleavage conditions.[1] A more recent development, the "DMOBO" group, is formed 85 times faster and is 36 times more stable towards aqueous hydrolysis than the traditional OBO group.[16]

Caption: pH-triggered drug release from a poly(ortho ester) carrier.

Experimental Protocols

General Procedure for Orthoester Synthesis: Pinner Reaction

The Pinner reaction is a traditional method for synthesizing orthoesters from nitriles and alcohols in the presence of an acid catalyst. [1] Materials:

-

Nitrile (R-CN)

-

Anhydrous alcohol (R'-OH)

-

Anhydrous hydrogen chloride (HCl)

-

Anhydrous, nonpolar solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the nitrile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble anhydrous HCl gas through the solution until one equivalent has been added.

-

Add a three-fold excess of the anhydrous alcohol to the reaction mixture.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by the precipitation of ammonium (B1175870) chloride.

-

Upon completion, filter the reaction mixture to remove the ammonium chloride.

-

The filtrate is then concentrated under reduced pressure to yield the crude orthoester.

-

Purification can be achieved by distillation under reduced pressure.

Note: This reaction is sensitive to moisture, and all reagents and glassware must be thoroughly dried. A common side reaction is the conversion of the alcohol to the corresponding alkyl chloride. [1]

General Procedure for Acid-Catalyzed Deprotection of an Orthoester

Materials:

-

Orthoester-protected compound

-

Mild aqueous acid (e.g., dilute HCl, acetic acid in water/THF)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve the orthoester-protected compound in a suitable solvent mixture (e.g., THF/water).

-

Add a catalytic amount of a mild acid.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected carboxylic acid or ester.

-

Further purification can be performed by chromatography or recrystallization if necessary.

This guide provides a foundational understanding of the reactivity and utility of the orthoester functional group. For specific applications, further optimization of reaction conditions and detailed kinetic studies may be required. The inherent tunability of orthoester stability and reactivity continues to make it a valuable tool for chemists in both academic and industrial research.

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Polyorthoesters | PolyVation [polyvation.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cd-bioparticles.net [cd-bioparticles.net]

- 11. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH-sensitive nanogels with ortho ester linkages prepared via thiol-ene click chemistry for efficient intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 16. pubs.acs.org [pubs.acs.org]

Trimethyl Orthobenzoate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthobenzoate (TMOB), with the chemical formula C₆H₅C(OCH₃)₃, is an orthoester of benzoic acid. It serves as a versatile intermediate in organic synthesis, finding applications in the formation of esters and as a protecting group for certain functional groups.[1] Given its utility in multi-step synthetic processes, particularly in the pharmaceutical industry, a thorough understanding of its stability and degradation profile is crucial for ensuring the quality, efficacy, and safety of the final drug product. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to assist researchers and drug development professionals in designing robust formulations and analytical methods.

Stability Profile of this compound

This compound is a colorless liquid that is stable under standard temperature and pressure. However, its stability is significantly influenced by environmental factors, particularly moisture. The orthoester functional group is inherently susceptible to hydrolysis, a characteristic that dictates its handling and storage requirements.

Table 1: Summary of this compound Stability

| Condition | Stability | Notes |

| pH | Unstable in acidic and basic conditions. More stable at neutral pH. | Hydrolysis is catalyzed by both acids and bases. |

| Moisture | Highly sensitive. | Hydrolyzes in the presence of water.[2][3] Anhydrous storage conditions are necessary.[4] |

| Temperature | Relatively stable at ambient temperatures. | High temperatures can induce thermal degradation. |

| Oxidizing Agents | Incompatible. | Susceptible to oxidation.[2] |

| Light | Data not available. Photostability studies are recommended. |

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis being the most prominent. Thermal and oxidative degradation can also occur under specific conditions.

Hydrolytic Degradation

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[5] In the presence of water and an acid catalyst, the orthoester is converted to methyl benzoate (B1203000) and methanol. The reaction proceeds through a series of protonation and elimination steps, leading to the formation of a stable ester. While base-catalyzed hydrolysis is also possible, the acid-catalyzed pathway is generally more facile for orthoesters.

References

An In-depth Technical Guide to the Safe Handling and Storage of Trimethyl Orthobenzoate